
5-Deuterio-1-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-indole-5-D is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which play crucial roles in cell biology
Preparation Methods
The synthesis of 1-Methyl-1H-indole-5-D can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with specific reagents under controlled conditions. For instance, the reaction of 1-methylindole with dihydrofuran in the presence of a catalyst can yield the desired compound . Industrial production methods often involve the use of palladium-catalyzed reactions, which provide high yields and are scalable for large-scale production .
Chemical Reactions Analysis
1-Methyl-1H-indole-5-D undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at specific positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole oxides, while substitution reactions can yield halogenated or sulfonylated derivatives .
Scientific Research Applications
1-Methyl-1H-indole-5-D has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-5-D involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-1H-indole-5-D can be compared with other indole derivatives, such as:
1-Methylindole: Similar in structure but lacks the additional functional groups present in 1-Methyl-1H-indole-5-D.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
5-Fluoroindole: A fluorinated derivative with distinct chemical and biological properties.
The uniqueness of 1-Methyl-1H-indole-5-D lies in its specific structure, which imparts unique chemical reactivity and biological activities compared to other indole derivatives .
Properties
Molecular Formula |
C9H9N |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
5-deuterio-1-methylindole |
InChI |
InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i2D |
InChI Key |
BLRHMMGNCXNXJL-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C1=CC=C2C(=C1)C=CN2C |
Canonical SMILES |
CN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14036628.png)

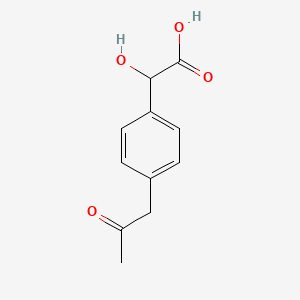
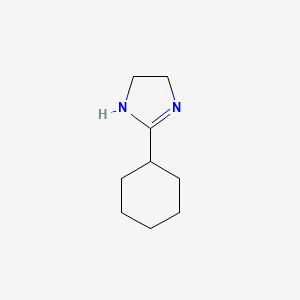
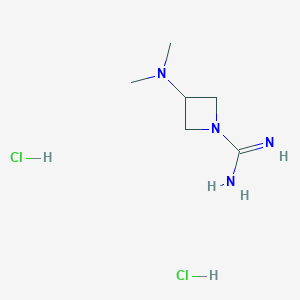
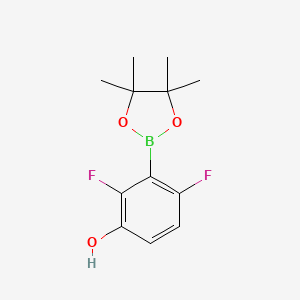

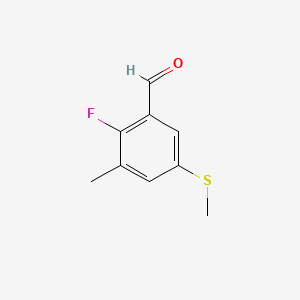

![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)



